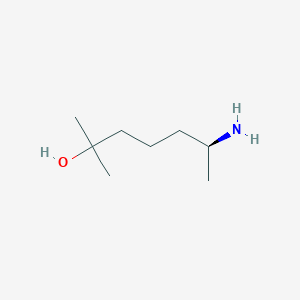
2-Heptanol, 6-amino-2-methyl-, (6S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptanol, 6-amino-2-methyl-, (6S)-, also known as 6-amino-2-methyl-2-heptanol, is an organic compound with the molecular formula C8H19NO and a molecular weight of 145.2426 g/mol . This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanol, 6-amino-2-methyl-, (6S)- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 6-amino-2-methyl-2-heptanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired (6S)-enantiomer .
Industrial Production Methods
Industrial production of 2-Heptanol, 6-amino-2-methyl-, (6S)- often involves the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone under high pressure and temperature. The process is optimized to achieve high yields and enantiomeric purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptanol, 6-amino-2-methyl-, (6S)- undergoes various chemical reactions, including:
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, THF as solvent.
Substitution: Various nucleophiles, solvents like ethanol or methanol.
Major Products Formed
Oxidation: 6-amino-2-methyl-2-heptanone.
Reduction: 2-Heptanol, 6-amino-2-methyl-, (6S)-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Heptanol, 6-amino-2-methyl-, (6S)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Heptanol, 6-amino-2-methyl-, (6S)- involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Heptanol, 6-amino-2-methyl-, (6S)- is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomeric purity is crucial for applications requiring high specificity, such as in pharmaceuticals and chiral synthesis .
Eigenschaften
CAS-Nummer |
165962-55-0 |
|---|---|
Molekularformel |
C8H19NO |
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
(6S)-6-amino-2-methylheptan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
LREQLEBVOXIEOM-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)(C)O)N |
Kanonische SMILES |
CC(CCCC(C)(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
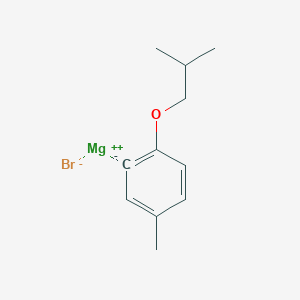

![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
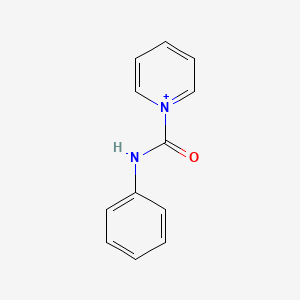

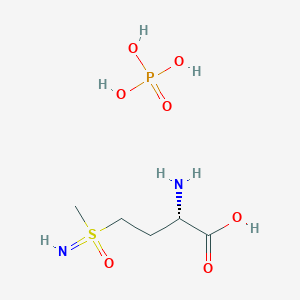
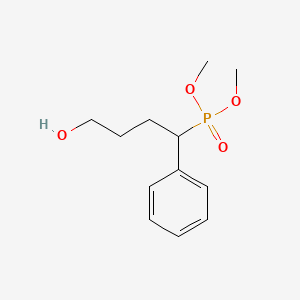

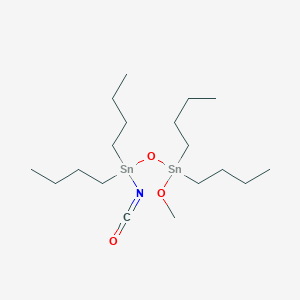
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)

![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
